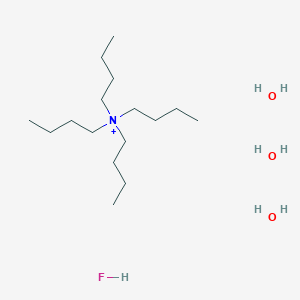

tetrabutylazanium;trihydrate;hydrofluoride

Description

Significance of Tetrabutylammonium (B224687) Fluoride (B91410) Trihydrate in Modern Synthetic Chemistry

The prominence of tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) in modern synthetic chemistry stems from its multifaceted reactivity. It is most widely recognized for its role as a desilylation agent, efficiently cleaving silyl (B83357) ether protecting groups from alcohols and other functional groups—a critical step in multistep organic synthesis. sacheminc.comsacheminc.comnih.gov This process relies on the high affinity of the fluoride ion for silicon. mdpi.com

Beyond deprotection, TBAF·3H₂O serves as a mild, non-nucleophilic base in a variety of base-catalyzed reactions, including aldol-type condensations, Michael additions, and elimination reactions. sacheminc.comguidechem.comchemicalbook.com Its good solubility in organic media makes it a useful alternative to inorganic bases which often suffer from poor solubility. commonorganicchemistry.com The compound also functions as a phase-transfer catalyst, facilitating reactions between reactants in different phases. guidechem.comnih.gov

Furthermore, its utility extends to promoting cross-coupling reactions, such as the Hiyama reaction, for the formation of carbon-carbon bonds. guidechem.comchemicalbook.com It is also employed as a fluorination reagent to introduce fluorine into organic molecules, a modification that can confer unique biological properties to the target compounds. guidechem.com In materials science, TBAF·3H₂O has demonstrated the ability to dissolve cellulose (B213188), opening avenues for biomass processing.

Table 1: Key Applications of Tetrabutylammonium Fluoride Trihydrate

| Application Area | Specific Use | Key Finding |

|---|---|---|

| Protecting Group Chemistry | Desilylation Agent | Efficiently cleaves various silyl ethers (e.g., TBDMS) from alcohols. sacheminc.comnih.gov |

| Catalysis | Mild Base | Catalyzes aldol (B89426) condensations, Michael additions, and elimination reactions. guidechem.comchemicalbook.com |

| Phase-Transfer Catalyst | Facilitates reactions between immiscible reactants. guidechem.comnih.gov | |

| Cross-Coupling Promoter | Promotes Hiyama cross-coupling of organosilanes with organic halides. guidechem.com | |

| Reagent in Synthesis | Fluoride Source | Used for nucleophilic fluorination of organic substrates. guidechem.com |

| Materials Science | Cellulose Dissolution | Disrupts hydrogen bonds in cellulose, enabling its dissolution in DMSO. |

| Polymer Chemistry | Post-Polymerization Modification | Catalyzes transesterification to functionalize polycarbonates. nih.gov |

Scope and Relevance of Tetrabutylammonium Fluoride Trihydrate in Academic Investigations

The versatility of TBAF·3H₂O has made it a subject of extensive academic investigation, continually expanding its scope of application. Research has demonstrated its crucial role in the synthesis of complex, sensitive molecules. For instance, it is used to cleave novel fluoride-sensitive linkers in the solid-phase synthesis of protected peptides and glycopeptides under nearly neutral conditions, which is incompatible with standard acidic or basic cleavage methods. chemicalbook.com

In medicinal chemistry research, TBAF·3H₂O is instrumental in synthesizing fluorinated compounds, such as 6-fluoropurine (B74353) derivatives, which are investigated for their potential antiviral and anticancer properties. Its catalytic activity is also harnessed for post-polymerization modifications, where it enables the functionalization of polycarbonates through transesterification under mild conditions, a method previously unattainable. nih.gov

Academic studies have also delved into the nuanced aspects of its reactivity. For example, investigations into the synthesis of oligoribonucleotides revealed that the efficiency of desilylation is highly dependent on the water content of the TBAF reagent, particularly for pyrimidine (B1678525) nucleosides. nih.govnih.gov This finding underscores the importance of controlled reaction conditions in achieving desired outcomes. Further research highlights its utility in promoting C-N bond formation to generate azides and in catalyzing the synthesis of aromatic ethers. guidechem.com

Structural Basis for Reactivity of Tetrabutylammonium Fluoride Species

The distinct reactivity of tetrabutylammonium fluoride arises from the interplay between its constituent ions and associated water molecules. The compound consists of a large, sterically hindered tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a small, highly electronegative fluoride anion (F⁻). commonorganicchemistry.comnih.gov

The bulky, lipophilic nature of the tetrabutylammonium cation is fundamental to the salt's high solubility in common aprotic organic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). commonorganicchemistry.com This solubility is a significant advantage over simple inorganic fluorides (e.g., KF, NaF) and allows for reactions to be carried out in a homogeneous phase, increasing reactivity. commonorganicchemistry.com The large cation effectively shields the fluoride anion, reducing strong ion-pairing and generating a more reactive, or "naked," fluoride ion. sacheminc.commdpi.com

The fluoride anion is the primary driver of the compound's chemical behavior. Its high electronegativity and small ionic radius make it a potent nucleophile, particularly towards elements that form strong bonds with it, such as silicon. mdpi.com This high affinity for silicon is the basis for TBAF's widespread use in cleaving strong silicon-oxygen bonds in silyl ethers. mdpi.com Furthermore, the fluoride ion is a strong hydrogen bond acceptor, a property that explains its ability to act as a base and to disrupt the extensive hydrogen-bonding networks found in molecules like cellulose. commonorganicchemistry.com

The trihydrate form (TBAF·3H₂O) is the most common and stable variant of the reagent. commonorganicchemistry.com The three molecules of water form an ionic clathrate hydrate (B1144303) structure, a cage-like crystal framework of water molecules. google.com This water of hydration plays a crucial role in moderating the basicity of the fluoride ion, which can help to suppress unwanted side reactions, such as elimination, that might occur with a truly anhydrous fluoride source.

Table 2: Physicochemical Properties of Tetrabutylammonium Fluoride Trihydrate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₃₈FNO₃ | |

| Molecular Weight | 315.51 g/mol | commonorganicchemistry.comnih.gov |

| Appearance | White crystals or crystalline powder | chemicalbook.com |

| Melting Point | 62-63 °C | |

| Solubility | Highly soluble in water and polar organic solvents (e.g., THF, DMSO, acetonitrile). commonorganicchemistry.com | |

| CAS Number | 87749-50-6 | commonorganicchemistry.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H43FNO3+ |

|---|---|

Molecular Weight |

316.52 g/mol |

IUPAC Name |

tetrabutylazanium;trihydrate;hydrofluoride |

InChI |

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;; |

InChI Key |

VEPTXBCIDSFGBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.F |

Origin of Product |

United States |

Methodologies for Synthesis and Purification of Tetrabutylammonium Fluoride Trihydrate

Purification Strategies for Tetrabutylammonium (B224687) Fluoride (B91410) Hydrates

The purification of hydrated forms of tetrabutylammonium fluoride is crucial for its effective use in sensitive chemical reactions. The strategies employed are designed to isolate the desired hydrated state while minimizing impurities.

A prevalent and effective method for the purification of tetrabutylammonium fluoride trihydrate involves recrystallization from an aqueous solution. This technique leverages the differential solubility of the salt at varying temperatures to achieve a high degree of purity.

A common industrial and laboratory-scale synthesis and purification process involves the reaction of a tetrabutylammonium salt, such as tetrabutylammonium bromide or chloride, with an inorganic fluoride salt, typically potassium fluoride, in an aqueous medium. google.comgoogle.com The tetrabutylammonium fluoride trihydrate is then isolated through a controlled crystallization process.

The general procedure is as follows:

A tetrabutylammonium salt and potassium fluoride are dissolved in deionized water with mechanical stirring. google.comgoogle.com

The resulting solution is cooled to a low temperature, typically between 1 and 10 °C, to induce crystallization. google.comgoogle.com

After a period of crystallization, often lasting for about an hour, a significant amount of solid precipitate, identified as a tetrabutylammonium fluoride clathrate hydrate (B1144303), is formed. google.comgoogle.com

This solid is collected by suction filtration and washed with a small amount of deionized water. google.comgoogle.com

The final step involves vacuum drying the collected solid, usually at around 40 °C for 24 hours, to yield the purified tetrabutylammonium fluoride trihydrate as a white solid. google.comgoogle.com

The efficiency of this recrystallization method is demonstrated in the following table, which summarizes the results from various experimental conditions as described in the patent literature.

Table 1: Recrystallization of Tetrabutylammonium Fluoride Trihydrate from Aqueous Solution

| Starting Tetrabutylammonium Salt | Molar Ratio (Tetrabutylammonium Salt:Potassium Fluoride) | Solvent (Water) Volume per 0.25 mol of Tetrabutylammonium Salt | Crystallization Temperature (°C) | Yield (%) | Final Moisture Content (%) |

|---|---|---|---|---|---|

| Tetrabutylammonium Bromide | 1:1.5 | 100 mL | 1-10 | 87.9 | 17.06 |

| Tetrabutylammonium Bromide | 1:1.5 | 600 mL | 1-10 | 82.5 | 18.35 |

| Tetrabutylammonium Bromide | 1:1.2 | 600 mL | 1-10 | 75.5 | 17.80 |

| Tetrabutylammonium Chloride | 1:1.5 | 600 mL | 1-10 | 76.7 | 17.36 |

| Tetrabutylammonium Chloride | 1:3 | 600 mL | 1-10 | 75.9 | 16.82 |

| Tetrabutylammonium Iodide | 1:1.5 | 600 mL | 1-10 | 76.8 | 15.94 |

Data sourced from patent CN104803858A. google.com

The trihydrate form of tetrabutylammonium fluoride is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere. fishersci.ie Therefore, stringent moisture control is paramount to maintaining its chemical integrity and stability.

Handling and Storage: To prevent deliquescence and changes in hydration state, tetrabutylammonium fluoride trihydrate should be stored in a tightly closed container in a dry and well-ventilated area. coleparmer.comvanderbilt.edu Exposure to moist air or water must be avoided. fishersci.iefishersci.com For long-term stability, storage under an inert atmosphere, such as argon or nitrogen, is recommended. chemicalbook.com

Stability: Under recommended storage conditions, tetrabutylammonium fluoride trihydrate is chemically stable. fishersci.ie However, it is incompatible with strong oxidizing agents. fishersci.iefishersci.com Thermal decomposition can lead to the release of hazardous substances, including carbon oxides, nitrogen oxides, and hydrogen fluoride. fishersci.ie It is important to avoid excessive heat. fishersci.ie The trihydrate form is generally considered more stable and is commercially preferred over the anhydrous form, which is thermally unstable and prone to decomposition through Hofmann elimination, especially at temperatures above 0 °C. mdpi.com

The stability of tetrabutylammonium fluoride trihydrate under various conditions is a critical factor for its application in synthesis. Research has indicated that the water of crystallization in the trihydrate can interfere with certain reactions, such as group transfer polymerization, by destroying the initiator and active centers. researchgate.net This underscores the importance of understanding the specific hydration state of the reagent and its compatibility with the intended chemical transformation.

Mechanistic Investigations of Tetrabutylammonium Fluoride Trihydrate in Chemical Transformations

Role of Fluoride (B91410) Ion as a Nucleophile and Base in Reaction Mechanisms

The fluoride ion (F⁻) released from TBAF·3H₂O is a small, highly electronegative species, which allows it to function effectively as both a nucleophile and a base. The large, non-polar tetrabutylammonium (B224687) cation enhances the salt's solubility in common organic solvents, making the fluoride ion available for reaction in a homogeneous medium. commonorganicchemistry.com

Nucleophilic Attack on Silicon Centers in Desilylation Processes

One of the most widespread applications of TBAF is the cleavage of silicon-oxygen and silicon-carbon bonds, particularly in the removal of silyl (B83357) ether protecting groups. commonorganicchemistry.comyoutube.com The mechanism proceeds via a nucleophilic substitution at the silicon center. The fluoride ion, a potent nucleophile toward silicon, attacks the empty d-orbitals of the silicon atom. This attack forms a transient, hypervalent pentacoordinate silicate (B1173343) intermediate. organic-chemistry.org This intermediate is unstable and rapidly collapses, breaking the silicon-heteroatom (e.g., oxygen) or silicon-carbon bond to release the deprotected functional group and form a stable silyl fluoride (R₃Si-F). organic-chemistry.orgnih.gov

Computational studies suggest that two distinct stereochemical pathways are possible for this nucleophilic substitution at silicon: one proceeding with retention of configuration and the other with inversion. rzepa.net For the reaction of tetra-alkyl ammonium (B1175870) fluoride with an enolate leaving group, the pathway involving inversion of configuration at the silicon center is energetically favored. This mechanism involves the fluoride ion attacking along the axial trajectory of a trigonal bipyramidal intermediate. rzepa.net The high affinity of fluorine for silicon is the primary driving force for this class of reactions.

Basic Properties and Proton Abstraction in Organic Reactions

Beyond its nucleophilicity, the fluoride ion is a moderately strong base, capable of abstracting protons from a variety of organic substrates. TBAF·3H₂O is often described as a mild base and is utilized in numerous transformations where a non-nucleophilic base is advantageous. commonorganicchemistry.comchemicalbook.comhimedialabs.com These include classic carbon-carbon bond-forming reactions such as aldol-type and Michael-type condensations. chemicalbook.comhimedialabs.com

Its basicity is also harnessed in elimination reactions, such as dehydrohalogenations, and in the generation of reactive anions. researchgate.net For instance, under mild, room-temperature conditions, TBAF can catalyze the cyclization of certain alkyne substrates by generating a vinyl anion intermediate, a species that typically requires much stronger bases to form. nih.gov The presence of the three water molecules in the hydrate (B1144303) moderates the fluoride's intrinsic basicity, which can be beneficial in preventing unwanted side reactions with sensitive functional groups. However, under certain conditions, TBAF can decompose via Hofmann elimination to produce tributylamine, which can increase the basicity of the reaction medium. chemicalforums.com

Fluoride Anion Activation and Hydrogen Bonding Interactions

The reactivity of the fluoride anion is critically dependent on its solvation state and the extent to which it is "naked" or unencumbered in solution. mdpi.com In TBAF·3H₂O, the fluoride ion is intimately associated with water molecules through strong hydrogen bonds. commonorganicchemistry.com This hydration shell must be at least partially stripped away for the fluoride to express its full nucleophilic or basic potential.

The choice of solvent plays a crucial role in this activation. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are effective at solvating the large tetrabutylammonium cation, which helps to dissociate the ion pair and expose the fluoride ion. mdpi.com The fluoride ion's strong ability to accept hydrogen bonds is fundamental to its mechanism in specialized applications, such as the dissolution of cellulose (B213188), where it disrupts the extensive intermolecular hydrogen-bonding network of the polymer. In the absence of water, as with anhydrous TBAF, the fluoride anion will form strong hydrogen bonds with other available donors in the medium. mdpi.com The interaction between the fluoride ion and water is so significant that the trihydrate form has been found to be unsuitable as a catalyst for certain reactions like group transfer polymerization, as the water of crystallization can destroy the initiator and active centers. researchgate.net

Kinetic Studies and Solvent Effects on Tetrabutylammonium Fluoride Reactivity

Kinetic investigations have provided significant insights into the mechanism of fluoride transfer and the influence of the reaction environment. Studies using tetrabutylammonium difluorotriphenylsilicate (TBAT), a convenient anhydrous surrogate for TBAF, have revealed that fluoride transfer can occur through both a dissociative pathway (release of "free" F⁻) and a direct, associative pathway. nih.govrsc.org The dominant mechanism depends on the solvent, the nature of the fluoride acceptor, and the presence of water. nih.govrsc.org

The solvent's polarity and its ability to form hydrogen bonds have a profound effect on reaction rates.

Polar Aprotic Solvents: Solvents like DMF and DMSO are often optimal for reactions where high fluoride nucleophilicity is required, such as SNAr reactions, as they effectively solvate the cation and leave the anion relatively "naked" and reactive. mdpi.com

Water Content: The presence of water, particularly beyond the three equivalents in the hydrate, can significantly alter reactivity. In some desilylation reactions, excess water can be detrimental. researchgate.net Conversely, in the dissolution of cellulose in DMSO/TBAF, water plays a critical role in the mechanism. chemicalbook.com

Protic Solvents: Protic solvents can engage in strong hydrogen bonding with the fluoride anion, creating a tight solvation shell that significantly reduces its nucleophilicity and basicity. mdpi.com

The following table summarizes the effect of different solvent media on the rate of nucleophilic cleavage of p-chlorobenzyltrimethylsilane by TBAF, demonstrating the significant impact of the solvent environment on reaction kinetics.

| Solvent System (ROH-DMSO) | Relative Rate Constant (k_rel) |

| Methanol-DMSO | 1 |

| Ethanol-DMSO | 1.78 |

| Isopropanol-DMSO | 3.5 |

| t-Butanol-DMSO | 16.1 |

| Data derived from studies on the cleavage of p-chlorobenzyltrimethylsilane. |

Comparative Mechanistic Insights with Related Basic Reagents

Comparing TBAF·3H₂O with other fluoride sources and bases highlights its unique mechanistic features.

Tetrabutylammonium Triphenyldifluorosilicate (TBAT): TBAT is an anhydrous, non-hygroscopic, and crystalline solid that serves as a fluoride source. nih.gov It is considered less basic than TBAF. nih.govresearchgate.net This makes TBAT a preferred reagent in situations where the basicity of TBAF or the presence of water in the trihydrate could lead to undesirable side reactions. researchgate.netresearchgate.net

Organic Superbases: In studies on the chemiluminescent decomposition of certain dioxetanes, TBAF was found to be a stronger base than the superbase (tert-butylimino)tris(pyrrolidino)phosphorene (BTPP) with respect to the reaction rate. However, the mechanism of light emission differed, suggesting that TBAF induces chemiluminescence from a mono-oxido anion, similar to weaker bases like DBU and TMG, whereas BTPP acts via a di-oxido anion. clockss.org This indicates a notable mechanistic difference between TBAF and certain organic superbases, despite comparable or greater effective basicity in specific contexts.

Inorganic Fluorides: Compared to inorganic fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF), TBAF·3H₂O offers vastly superior solubility in common organic solvents. This allows reactions to be carried out under homogeneous conditions at lower temperatures, whereas inorganic fluorides often require high temperatures and phase-transfer catalysts to achieve comparable reactivity.

The table below provides a comparative overview of TBAF and related reagents.

| Reagent | Key Characteristics | Common Mechanistic Role |

| TBAF·3H₂O | Soluble in organic solvents, hydrated, moderately basic. | Nucleophilic desilylation, mild base for C-C bond formation, elimination reactions. |

| TBAT | Anhydrous, non-hygroscopic, less basic than TBAF. | Anhydrous source of nucleophilic fluoride for desilylation, especially for base-sensitive substrates. |

| Organic Superbases (e.g., DBU, BTPP) | Strongly basic, non-nucleophilic (typically). | Strong deprotonating agents; can exhibit different mechanistic pathways compared to TBAF. |

| Inorganic Fluorides (e.g., KF, CsF) | Poorly soluble in organic solvents, require high temperatures or phase-transfer catalysis. | Heterogeneous source of fluoride; basicity and nucleophilicity depend on reaction conditions. |

Compound Names Table

| Common Name / Abbreviation | IUPAC / Systematic Name |

| TBAF·3H₂O | tetrabutylazanium;trihydrate;hydrofluoride |

| TBAT | Tetrabutylammonium triphenyldifluorosilicate |

| THF | Tetrahydrofuran |

| DMF | Dimethylformamide |

| DMSO | Dimethyl sulfoxide (B87167) |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| TMG | 1,1,3,3-Tetramethylguanidine |

| BTPP | (tert-butylimino)tris(pyrrolidino)phosphorene |

| KF | Potassium fluoride |

| CsF | Cesium fluoride |

| Tributylamine | N,N-Dibutylbutan-1-amine |

Catalytic Applications and Reagent Functions of Tetrabutylammonium Fluoride Trihydrate

Deprotection Reactions Facilitated by Tetrabutylammonium (B224687) Fluoride (B91410)

TBAF is a premier reagent for the cleavage of protecting groups, particularly those based on silicon. The fluoride ion's high affinity for silicon drives these reactions, making it an indispensable tool in multi-step synthesis.

The removal of silyl (B83357) ether protecting groups is one of the most frequent applications of TBAF. commonorganicchemistry.comcalpaclab.com Silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are widely used to protect hydroxyl groups in complex molecules. TBAF efficiently cleaves the silicon-oxygen bond to regenerate the alcohol. gelest.com

The standard procedure involves treating the silyl ether with a solution of TBAF, often a 1 M solution in an organic solvent like tetrahydrofuran (B95107) (THF), at room temperature or slightly elevated temperatures. commonorganicchemistry.comchemspider.com The reaction's efficiency can be influenced by several factors. For instance, the water content in the TBAF reagent is critical; studies on oligoribonucleotide synthesis have shown that for effective desilylation of pyrimidine (B1678525) nucleosides, the water content should be 5% or less. nih.gov In contrast, the deprotection of purine (B94841) nucleosides was less sensitive to the water content. nih.gov

While stoichiometric amounts of TBAF are traditionally used, research has demonstrated that catalytic amounts (as low as 0.1 equivalents) can be effective under neutral, buffered conditions (pH 7.1) in a THF/water mixture. lookchem.com This catalytic approach is beneficial for acid- or base-sensitive substrates and for large-scale reactions where cost and purification are concerns. lookchem.com However, a common challenge in TBAF-mediated deprotections is the removal of the resulting tetrabutylammonium salts from polar products after the reaction, which can complicate purification. orgsyn.orgstackexchange.com

| Silyl Ether Type | Typical Reagent/Conditions | Key Findings/Efficiency | Reference |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | 1 M TBAF in THF | Commonly used for deprotecting alcohols. Reaction time can vary from minutes to hours. commonorganicchemistry.comchemspider.com | commonorganicchemistry.comchemspider.com |

| TBDMS on Oligoribonucleotides | 1 M TBAF in THF | Efficiency for pyrimidine nucleosides is highly dependent on low water content (≤5%) in TBAF. nih.gov | nih.gov |

| General Silyl Ethers (e.g., TBS, TBDPS) | Catalytic TBAF (0.1 eq.), K₂HPO₄ buffer (pH 7.1), THF/H₂O | Effective for acid- and base-sensitive substrates; avoids strongly basic conditions created by commercial TBAF solutions. lookchem.com | lookchem.com |

| Triethylsilyl (TES) | TBAF in THF | Can be selectively removed in the presence of bulkier silyl ethers like TIPS under specific conditions. gelest.com | gelest.com |

Beyond silyl ethers, TBAF's utility extends to the cleavage of other types of protecting groups. Its nucleophilic and basic properties enable a range of deprotection strategies.

Phosphate (B84403) Protecting Groups: In nucleotide chemistry, TBAF is capable of removing protecting groups from phosphate esters. It has been shown to effectively cleave phenyl, trichloroethyl, and cyanoethyl groups from nucleotides. nih.gov However, reaction conditions must be carefully controlled to avoid side reactions like chain cleavage. nih.gov

Fluoride-Labile Linkers: In solid-phase peptide synthesis, TBAF is used to cleave specialized linkers. For example, the (2-phenyl-2-trimethylsilyl)ethyl (PTMSEL) linker is designed to be cleaved by TBAF under nearly neutral conditions in dichloromethane. chemicalbook.com This allows for the release of complex, sensitive peptides from the solid support without resorting to harsh acidic or basic conditions. chemicalbook.com

Acyl Groups: TBAF can catalyze the regioselective deacylation of cellulose (B213188) esters. guidechem.com This reaction shows a high preference for removing acyl groups at the C-2 and C-3 positions over the C-6 position, providing a straightforward method for synthesizing cellulose-6-O-esters without the need for complex protection-deprotection sequences. guidechem.com

Role in Nucleophilic Fluorination Reactions

TBAF serves as a soluble and convenient source of nucleophilic fluoride ions for the synthesis of organofluorine compounds, which are of great interest in medicinal chemistry and materials science. nordmann.global

The primary role of TBAF in fluorination reactions is to act as a source of "naked" fluoride ions in organic solvents. The large tetrabutylammonium cation interacts weakly with the fluoride anion, enhancing its nucleophilicity compared to inorganic fluoride salts like potassium fluoride. This increased reactivity allows the fluoride ion to participate in nucleophilic substitution reactions. For example, TBAF can activate the silicon-carbon bond in trialkylsilylalkynes, generating an acetylide ion that can then attack electrophiles like aldehydes and ketones. organic-chemistry.org

While effective, the basicity of the fluoride ion in TBAF can sometimes lead to undesired elimination side reactions. organic-chemistry.org In such cases, alternative fluoride sources with lower basicity, such as tetrabutylammonium bifluoride (TBABF), may be preferred. organic-chemistry.orgnih.gov Studies comparing TBAF and TBABF for the fluorination of triflates showed that TBABF resulted in significantly less elimination byproduct (3% vs. 28% for TBAF). organic-chemistry.org Similarly, tetrabutylammonium difluorotriphenylsilicate (TBAT) is used as an anhydrous and less basic alternative to TBAF for fluoride transfer. nih.govnih.gov

TBAF is instrumental in various synthetic routes to introduce fluorine into organic molecules.

Synthesis of Fluorinated Heterocycles: It is used in the preparation of biologically active compounds like 6-fluoropurine (B74353) derivatives and other fluorinated heterocycles. koyonchem.com

Synthesis of Fluoroalkenes: A notable application is the regioselective fluorination of 1,1-dibromo-1-ene aryl compounds. guidechem.comeurekaselect.com Treatment with TBAF trihydrate results in the formation of (Z)-2-bromo-1-fluoroaromatic alkenes. guidechem.com

General Nucleophilic Substitution: TBAF facilitates the synthesis of β-fluoroamines and other fluorinated compounds through nucleophilic substitution and cyclization reactions. nordmann.global

| Reaction Type | Substrate | Product | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Purine derivatives | 6-Fluoropurine derivatives | koyonchem.com |

| Regioselective Fluorination | 1,1-dibromo-1-ene aryl compounds | (Z)-2-bromo-1-fluoroaromatic alkenes | guidechem.com |

| Cyclization/Fluorination | Appropriate precursors | β-fluoroamines and heterocycles | nordmann.global |

Tetrabutylammonium Fluoride as a Phase Transfer Catalyst

TBAF is an effective phase transfer catalyst (PTC), facilitating reactions between reagents located in two immiscible phases (typically aqueous and organic). nordmann.globalkoyonchem.comgoogle.com The lipophilic tetrabutylammonium cation encapsulates the fluoride anion (or another anion present in the aqueous phase), transporting it into the organic phase where it can react with the organic substrate. koyonchem.com

This catalytic activity is leveraged in a variety of transformations, including:

Halogen Substitution Reactions: Where an aqueous solution of a halide salt reacts with a substrate in an organic solvent. koyonchem.com

N-Alkylation and Redox Reactions: The transfer of anions like hydroxide (B78521) or others into the organic phase can initiate these reactions. koyonchem.com

Transesterification: TBAF has been shown to be an efficient catalyst for transesterification reactions, for instance, in functionalizing cyclic carbonates and polycarbonates with as little as 5 mol % catalyst loading at room temperature. acs.org

The ability of the tetrabutylammonium cation to shuttle anions across the phase boundary makes TBAF and related salts like tetrabutylammonium bromide (TBAB) valuable tools for enhancing reaction rates and enabling reactions that would otherwise be slow or inefficient due to the mutual insolubility of the reactants. koyonchem.comwikipedia.org

Interfacial Transfer Mechanisms in Organic Reactions

The efficacy of tetrabutylammonium fluoride trihydrate in various organic reactions is often linked to its function as a phase-transfer catalyst. The core of this mechanism lies in the nature of the tetrabutylammonium cation ([N(C₄H₉)₄]⁺). This cation, with its four lipophilic butyl groups, is highly soluble in nonpolar organic solvents. It can form an ion pair with the fluoride anion (F⁻), effectively shuttling it from the solid or aqueous phase (provided by the water of hydration) into the organic reaction medium where the substrates are dissolved.

Once in the organic phase, the fluoride ion is "naked" or poorly solvated, rendering it highly reactive as a base or nucleophile. The process involves equilibria between the hydrated salt, the dissolved ion pair in the organic solvent, and the dissociated ions. rsc.orged.ac.uk Studies on related fluoride transfer agents show that fluoride transfer can occur through both direct transfer from the ion pair and via dissociation to liberate free fluoride ions, depending on the solvent and reactants. rsc.orged.ac.uk This ability to make the fluoride ion available and reactive in an organic environment is fundamental to its broad range of applications.

Applications in Multi-Phase Reaction Systems

The inherent nature of tetrabutylammonium fluoride trihydrate makes it well-suited for multi-phase reaction systems. Even when used in a nominally single-solvent system like THF or DMF, the presence of three water molecules per formula unit can create a micro-aqueous phase. TBAF excels in bridging the gap between aqueous (or solid) and organic phases.

An important feature of many TBAF-mediated reactions is their tolerance for moisture, which is a significant advantage over methods that require strictly anhydrous conditions. jst.go.jplookchem.com This is particularly evident in applications like the dehydrobromination of vinyl bromides, where the commercially available hydrated form of TBAF is effective without the need for further drying of reagents or solvents. jst.go.jpresearchgate.net Its ability to promote reactions efficiently in the presence of water underscores its utility in practical, less stringent synthetic setups, making processes more robust and scalable.

Catalysis in Carbon-Carbon Bond Forming Reactions

Tetrabutylammonium fluoride trihydrate plays a crucial role as a catalyst and promoter in several key carbon-carbon bond-forming reactions, primarily by activating organosilicon compounds.

Alkyne Additions to Carbonyl Compounds

TBAF is a highly efficient catalyst for the addition of trialkylsilylalkynes to a wide range of carbonyl compounds, including aldehydes, ketones, and trifluoromethyl ketones, to produce propargylic alcohols. organic-chemistry.orgnih.gov This method is operationally simple and proceeds under mild, room-temperature conditions. organic-chemistry.org

The mechanism involves the fluoride ion from TBAF activating the silicon-carbon bond of the silylalkyne. organic-chemistry.org This interaction forms a transient hypervalent silicate (B1173343) species, which facilitates the generation of an acetylide anion. This acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form the carbon-carbon bond. organic-chemistry.org The reaction tolerates a variety of functional groups on the substrates and often provides yields that are comparable to or better than other methods, without the need for strong bases or metal catalysts. organic-chemistry.orgnih.gov

Table 1: TBAF-Catalyzed Addition of Silylalkynes to Carbonyl Compounds nih.govamazonaws.com Reaction Conditions: TBAF (10 mol%) in THF at room temperature.

| Carbonyl Compound | Silylalkyne | Product | Yield (%) |

| Benzaldehyde | Trimethylsilylacetylene | 1-Phenylprop-2-yn-1-ol | 98 |

| 4-Chlorobenzaldehyde | Trimethylsilylacetylene | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 99 |

| 2-Naphthaldehyde | Trimethylsilylacetylene | 1-(Naphthalen-2-yl)prop-2-yn-1-ol | 91 |

| Cyclohexanecarbaldehyde | Trimethylsilylacetylene | 1-Cyclohexylprop-2-yn-1-ol | 79 |

| Acetophenone | Trimethylsilylacetylene | 1-Phenylprop-2-yn-1-ol | 75 |

| Furan-3-carboxaldehyde | 1-Trimethylsilyl-1-hexyne | 1-(Furan-3-yl)hept-2-yn-1-ol | 78 |

Cross-Coupling Reactions (e.g., Hiyama Cross-Coupling)

In the realm of transition metal-catalyzed cross-coupling, TBAF is a key activator in the Hiyama cross-coupling reaction, which pairs organosilanes with organic halides. nih.gov The relatively low reactivity of the carbon-silicon bond necessitates the use of an activating agent, and fluoride sources are most common. youtube.com

TBAF is often the activator of choice due to its excellent solubility in organic solvents used for these reactions, such as THF or dioxane. nih.gov The mechanism of activation involves the fluoride ion attacking the silicon atom of the organosilane to form a pentacoordinate, hypervalent silicate. youtube.comyoutube.com This species is significantly more nucleophilic than the starting neutral silane, which dramatically accelerates the crucial transmetalation step in the palladium catalytic cycle. youtube.comnih.gov This activation allows the coupling of various aryl and heteroaryl halides with aryltrialkoxysilanes under relatively mild conditions. nih.govsigmaaldrich.com

Table 2: Examples of TBAF in Hiyama Cross-Coupling Reactions nih.gov

| Aryl Halide | Organosilane | Catalyst System | Product | Yield (%) |

| p-Iodonitrobenzene | Phenyltrimethoxysilane | Pd(OAc)₂, DABCO, TBAF | 4-Nitrobiphenyl | >99 |

| 4-Bromoacetophenone | Phenyltriethoxysilane | Pd/C, TBAF·3H₂O | 4-Acetylbiphenyl | 91 |

| 4-Iodoanisole | Phenyltriethoxysilane | Pd/C, TBAF·3H₂O | 4-Methoxybiphenyl | 93 |

| 1-Iodonaphthalene | Phenyltriethoxysilane | Pd/C, TBAF·3H₂O | 1-Phenylnaphthalene | 84 |

Specialized Synthetic Applications

Beyond its role in C-C bond formation, TBAF·3H₂O serves as a specialized reagent in other important transformations.

Dehydrobromination of Vinyl Bromides

Tetrabutylammonium fluoride trihydrate has been identified as a mild and efficient base for the dehydrobromination of vinyl bromides to synthesize terminal alkynes. lookchem.comresearchgate.net This reaction provides a practical alternative to classical methods that rely on strong bases like sodium amide or potassium t-butoxide and demand strictly anhydrous conditions. jst.go.jplookchem.com

The reaction is typically carried out in a solvent such as DMF, where treatment of a 2-bromo-1-alkene with TBAF·3H₂O leads to the corresponding terminal alkyne in high yields. lookchem.comresearchgate.net The tolerance for the water present in the reagent simplifies the experimental procedure significantly. jst.go.jpresearchgate.net This method highlights the utility of TBAF as a basic reagent where its mildness and ease of handling are advantageous.

Table 3: Dehydrobromination of Vinyl Bromides with TBAF·3H₂O lookchem.com Reaction Conditions: TBAF·3H₂O in DMF.

| Vinyl Bromide Substrate | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromo-3,3-dimethyl-1-butene | 60 | 3 | 81 |

| 2-Bromo-1-decene | 60 | 3 | 87 |

| 1-(2-Bromoallyl)benzene | 60 | 3 | 92 |

| 2-Bromo-1,4-diphenyl-1-butene | 80 | 3 | 91 |

Conversion of Dibromoalkenes to Terminal Alkynes (Corey-Fuchs reaction)

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) is utilized as a mild and efficient base in the conversion of 1,1-dibromoalkenes into terminal alkynes. nih.gov This transformation represents the crucial second step of the Corey-Fuchs reaction, which traditionally involves the initial conversion of an aldehyde into a 1,1-dibromoalkene intermediate. rsc.orgwikipedia.org The application of TBAF·3H₂O presents a valuable alternative to the more conventional and highly reactive organolithium bases, such as n-butyllithium (n-BuLi), that are typically used for this dehydrohalogenation step. nih.govorganic-chemistry.org

The reaction mechanism involves the treatment of the 1,1-dibromoalkene with an excess of tetrabutylammonium fluoride trihydrate. The fluoride ion functions as a base, facilitating the elimination of two molecules of hydrogen bromide to form the desired alkyne. nih.gov A significant advantage of employing TBAF·3H₂O is its effectiveness in the presence of water, which simplifies the reaction setup compared to the strictly anhydrous conditions demanded by alkyllithium reagents. nih.govorganic-chemistry.org

Research has shown that using approximately five equivalents of TBAF·3H₂O in a polar aprotic solvent, such as dimethylformamide (DMF), leads to high yields of terminal alkynes from their corresponding 1,1-dibromoalkene precursors. nih.gov

Table 1: Conversion of 1,1-Dibromoalkenes to Terminal Alkynes using TBAF·3H₂O

| Substrate (1,1-Dibromoalkene) | Product (Terminal Alkyne) | Reagent | Solvent | Yield (%) |

|---|---|---|---|---|

| 1,1-Dibromo-3-phenylprop-1-ene | 3-Phenylprop-1-yne | TBAF·3H₂O | DMF | High |

| 1,1-Dibromo-2-phenylethene | Phenylacetylene | TBAF·3H₂O | DMF | High |

This interactive table summarizes findings on the conversion of 1,1-dibromoalkenes. The data is based on general findings reported in the source literature, which indicate high yields for this type of transformation without specifying precise numerical values for every substrate. nih.gov

N-Alkylation of Heterocyclic Compounds (e.g., Purine Derivatives)

Tetrabutylammonium fluoride (TBAF), commonly available as its trihydrate, serves as a remarkably effective reagent for mediating the N-alkylation of heterocyclic compounds, with purine derivatives being a prime example. nih.govnih.gov This method offers a swift and dependable substitute for classical N-alkylation techniques that depend on strong bases like sodium hydride (NaH) or employ Mitsunobu conditions, which often entail prolonged reaction times, and in the case of strong bases, rigorous anhydrous environments. nih.govub.edu

The use of TBAF at ambient temperature markedly accelerates the N⁹-alkylation of the purine nucleus with a range of organic halides. nih.gov It is proposed that the fluoride ion deprotonates the purine ring, acting as a base, and may also activate the organic halide, thereby promoting the nucleophilic substitution. nih.gov This protocol is distinguished by its mild reaction conditions, high product yields, and strong regioselectivity, favoring alkylation at the N⁹ position over the N⁷ position. nih.govub.edu

A principal benefit of this approach is its rapidity; numerous reactions are completed within just 10 minutes at room temperature. nih.govnih.gov The efficiency of TBAF-assisted N-alkylation makes it highly suitable for high-throughput synthesis in combinatorial chemistry, aiding in the discovery of new bioactive compounds like enzyme inhibitors. nih.gov

Table 2: TBAF-Assisted N⁹-Alkylation of 2,6-Dichloropurine (B15474)

| Entry | Alkylating Agent | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl bromide | THF | 10 min | 95 |

| 2 | Methyl bromoacetate | THF | 10 min | 90 |

| 3 | 4-Nitrobenzyl bromide | THF | 10 min | 95 |

| 4 | Ethyl 4-bromobutyrate | THF | 10 min | 92 |

This interactive table presents data adapted from research by Brik et al., showcasing the rapid and high-yielding N-alkylation of 2,6-dichloropurine facilitated by TBAF in tetrahydrofuran (THF) at room temperature. nih.gov

Advanced Characterization and Analytical Methodologies for Tetrabutylammonium Fluoride Trihydrate

Spectroscopic Techniques for Structural Elucidation of Tetrabutylammonium (B224687) Fluoride (B91410) Species

Spectroscopy is a cornerstone for the non-destructive analysis of TBAF·3H₂O, providing detailed insights into both the tetrabutylammonium cation and the highly reactive fluoride anion, including its hydration and aggregation states.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Anion and Cation Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity and purity of tetrabutylammonium fluoride trihydrate. Both ¹H and ¹⁹F NMR are routinely utilized.

The ¹H NMR spectrum is used to characterize the tetrabutylammonium cation. A typical spectrum in D₂O shows distinct signals for the butyl chains. For instance, a reported spectrum displayed a triplet for the terminal methyl protons (12H), and multiplets for the three sets of methylene (B1212753) protons (8H each). google.com The purity of products in reactions involving TBAF is also often determined by ¹H and ¹³C NMR. oup.comrsc.org

¹⁹F NMR is particularly crucial for characterizing the fluoride anion and detecting fluoride-containing impurities. In D₂O, the ¹⁹F NMR signal for tetrabutylammonium fluoride trihydrate has been reported at -122.44 ppm. google.com Low-temperature NMR studies in specialized solvents have been instrumental in elucidating the nature of the fluoride species. These experiments have shown that in the presence of hydrofluoric acid (HF), various hydrogen-bonded complexes, such as the hydrogen bifluoride ion [FHF]⁻ and higher-order clusters like [F(HF)₂]⁻ and [F(HF)₃]⁻, can be observed as distinct species in the slow-exchange regime. uni-regensburg.de This provides critical information on the properties of the F···H···F hydrogen bonds. uni-regensburg.de Anhydrous TBAF preparations have been analyzed by ¹⁹F NMR to contain minimal impurities, such as tetrabutylammonium hydrogendifluoride (around 2%). mdpi.com

Table 1: Representative NMR Data for Tetrabutylammonium Fluoride Trihydrate

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity / Assignment | Reference |

| ¹H | D₂O | 3.21 | m, 8H (-NCH₂-) | google.com |

| ¹H | D₂O | 1.67 | m, 8H (-NCH₂CH₂ -) | google.com |

| ¹H | D₂O | 1.38 | m, 8H (-CH₂CH₂ CH₃) | google.com |

| ¹H | D₂O | 0.96 | t, 12H (-CH₃) | google.com |

| ¹⁹F | D₂O | -122.44 | s, F⁻ | google.com |

Infrared and Raman Spectroscopy for Vibrational Analysis of Hydration and Fluoride Environment

Fourier Transform Infrared (FTIR) spectroscopy has been used to study the hydration sphere of the tetrabutylammonium cation by analyzing the spectra of HDO in aqueous solutions of TBAF. acs.org These studies help to understand the influence of the Bu₄N⁺ ion on the structure of water. acs.org FTIR is also used to confirm reaction success in syntheses utilizing TBAF, for example, by observing the disappearance of specific vibrational peaks, such as those for C=C bonds, or the appearance of new ones, like C-S and S-S stretches. rsc.org

Raman spectroscopy is effective for studying the structure of TBAF hydrates and their interaction with other molecules. Studies on semi-clathrate hydrates have used Raman spectroscopy to confirm the stable enclathration (trapping) of guest molecules like CO₂ and N₂ within the hydrate (B1144303) cages. nih.govresearchgate.net For instance, the N–N vibrational peak of enclosed nitrogen molecules can be observed, and shifts in this peak can indicate different cage environments within the hydrate structure. researchgate.net The study of OH stretching bands in Raman spectra can also describe changes in the properties of water molecules within the hydrate structure. researchgate.net

Table 2: Spectroscopic Instrumentation for TBAF Analysis

| Technique | Instrument Example | Application | Source |

| FT-IR | Bruker Tensor 27 | Structural confirmation | nih.gov |

| FT-Raman | Bruker MultiRAM | Structural confirmation | nih.gov |

| FTIR | Bruker IFS 66 | Hydration sphere studies | acs.org |

| Raman | Not specified | Guest molecule enclathration | nih.gov |

Crystallographic Studies of Tetrabutylammonium Fluoride Hydrates and Derivatives

X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and crystal packing, for TBAF hydrates and their derivatives.

Single-crystal X-ray diffraction (SCXRD) has been used to determine the crystal structure of TBAF hydrates formed under various conditions. acs.org One study on a crystal formed under CO₂ + N₂ gas pressure identified a tetragonal cell with the space group P4₂/m, which is consistent with Jeffrey's type III clathrate hydrate structure. acs.org The lattice parameters were determined to be a = 23.301(3) Å and c = 12.179(2) Å at a temperature of 123 K. acs.org Such studies have also revealed that polymorphism can occur, with different TBAF hydrate phases forming depending on the aqueous concentration. acs.org

Powder X-ray Diffraction (PXRD) is also employed to analyze the crystalline structure of TBAF hydrates, particularly to investigate structural transitions. For example, PXRD analysis has shown that TBAF·29.7H₂O hydrates undergo a structural shift upon capturing gas molecules, likely to a structure with more small cages to accommodate the guests. nih.gov Furthermore, crystalline complexes of TBAF with alcohols, such as TBAF(t-BuOH)₄, have been prepared and characterized, with X-ray quality crystals obtained for some derivatives, providing further insight into the coordination environment of the fluoride ion. rsc.org

Table 3: Crystal Data for a Tetrabutylammonium Fluoride Hydrate

| Parameter | Value | Conditions | Reference |

| Crystal System | Tetragonal | 123 K | acs.org |

| Space Group | P4₂/m | 123 K | acs.org |

| a | 23.301(3) Å | 123 K | acs.org |

| c | 12.179(2) Å | 123 K | acs.org |

| Structure Type | Jeffrey's type III | - | acs.org |

Quantitative Analytical Methods for Fluoride Content and Purity Assessment

Titrimetric Methods (e.g., Karl Fischer for water content)

Titration is a classic and reliable method for quantitative analysis. For TBAF·3H₂O, its most critical application is the determination of water content using Karl Fischer titration. This method is crucial for confirming the trihydrate stoichiometry. Commercial specifications for TBAF·3H₂O often include a water content limit, such as <18.5%. ruifuchemical.com In one study, Karl Fischer titration was used to measure the water content in a TBAF solution in THF, finding it to be as low as 33 ppm. nih.gov Another analysis reported a moisture content of 17.25%, which is very close to the theoretical value for the trihydrate. google.com

Chromatographic Techniques for Impurity Profiling

Chromatographic methods are indispensable for separating complex mixtures and identifying trace-level impurities that could affect the performance of TBAF·3H₂O.

Ion Chromatography (IC) is a key technique for identifying and quantifying anionic impurities. It is particularly useful for detecting residual counterions from the synthesis of TBAF, such as bromide or chloride.

High-Performance Liquid Chromatography (HPLC) is widely used for analyzing the purity of related quaternary ammonium (B1175870) compounds and reaction products involving TBAF. researchgate.netresearchgate.net While methods for tetrabutylammonium analysis can be challenging, they often involve reverse-phase columns with ion-pairing agents. researchgate.net HPLC is also used to purify reaction products where TBAF is employed as a reagent or catalyst. researchgate.net

Size Exclusion Chromatography (SEC) has been utilized in a novel solvent system of TBAF/dimethylsulfoxide (DMSO) to characterize the molar mass distribution of non-derivatized cellulose (B213188). researchgate.net While this application focuses on analyzing another substance, it demonstrates a chromatographic system where the behavior and interactions of TBAF are central to the separation process. researchgate.net

Derivatization Strategies for Enhanced Detection in Analytical Chemistry

In the context of analytical chemistry, Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) is not typically employed as a direct derivatizing agent that modifies an analyte to enhance its detectability. Instead, its utility in analytical methodologies stems from its role as a highly effective reagent that facilitates sample preparation, often as a crucial step preceding a separate, conventional derivatization reaction. Its primary function is as a potent source of fluoride ions in organic solvents, which is leveraged for cleavage reactions, most notably for the removal of silyl (B83357) protecting groups. commonorganicchemistry.com This deprotection step then exposes functional groups on the analyte, which can subsequently be derivatized for improved chromatographic behavior and detection.

Another key strategy involves using TBAF·3H₂O to cleave specific linkers in solid-phase synthesis, thereby releasing the target molecule for analysis. chemicalbook.com While direct derivatization of the fluoride anion from TBAF·3H₂O is less common, strategies can be employed to convert it into a form suitable for gas chromatography (GC) analysis if required.

TBAF-Mediated Deprotection Prior to Derivatization

A principal application of TBAF·3H₂O in analytical workflows is the cleavage of silyl ethers, which are widely used to protect hydroxyl groups in complex molecules during synthesis. nih.gov The protected analyte may not be suitable for analysis, but the deprotected molecule might also exhibit poor chromatographic properties (e.g., low volatility or peak tailing). Therefore, a two-step process is often employed: TBAF-mediated deprotection followed by derivatization of the newly exposed functional group.

Research Findings: The t-Butyldimethylsilyl (TBS) group is a common protecting group for alcohols that can be efficiently removed by TBAF·3H₂O. nih.gov Once the TBS group is cleaved, the resulting free hydroxyl group is available for subsequent derivatization. For GC analysis, this hydroxyl group is often converted into a more volatile and thermally stable derivative, such as a trimethylsilyl (B98337) (TMS) ether or a fluorinated acyl ester. sigmaaldrich.comresearchgate.net This strategy enhances analyte volatility, improves peak shape, and can increase detector sensitivity, especially for electron capture detectors (ECD) when using halogenated derivatizing agents. researchgate.net

The general workflow is as follows:

Deprotection: The silyl-protected analyte is treated with TBAF·3H₂O in a suitable organic solvent like tetrahydrofuran (B95107) (THF).

Work-up: The excess TBAF and its byproducts are removed. This can be a challenge, but methods using sulfonic acid resins and calcium carbonate have been developed to avoid problematic aqueous extractions. nih.gov

Derivatization: The purified, deprotected analyte is reacted with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to modify the exposed functional group. sigmaaldrich.com

Analysis: The final derivative is analyzed, typically by GC-Mass Spectrometry (GC-MS).

Table 1: Strategy for Analysis of Silyl-Protected Alcohols via TBAF Deprotection and Subsequent Derivatization

| Step | Reagent/Method | Purpose | Analyte Transformation | Analytical Benefit |

|---|---|---|---|---|

| 1. Deprotection | Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) in THF | Cleavage of silyl ether bond | R-OSi(CH₃)₂C(CH₃)₃ → R-OH | Exposes functional group for derivatization. nih.gov |

| 2. Derivatization | Silylating Agent (e.g., BSTFA) | Increases volatility and thermal stability | R-OH → R-OSi(CH₃)₃ | Enables GC analysis, improves peak shape. sigmaaldrich.com |

| 2. Derivatization | Acylating Agent (e.g., PFPA) | Increases volatility and electron affinity | R-OH → R-OCOCF₂CF₃ | Enhances sensitivity for GC-ECD detection. nih.gov |

TBAF as a Cleavage Reagent for Analyte Release

In solid-phase synthesis, particularly of peptides and glycopeptides, analytes are constructed on a solid resin support via a chemical linker. To analyze the final product, it must be cleaved from this support. TBAF·3H₂O is used to cleave specific fluoride-labile linkers under nearly neutral conditions, which is advantageous for sensitive and complex molecules. chemicalbook.com

Research Findings: The (2-phenyl-2-trimethylsilyl)ethyl (PTMSEL) linker is a notable example of a fluoride-sensitive anchor used in the solid-phase synthesis of glycopeptides. Cleavage is effectively achieved using TBAF·3H₂O in dichloromethane. This method is mild enough to preserve other sensitive protecting groups on the molecule, which might be unstable under the acidic or strongly basic conditions required for other linkers. chemicalbook.com Once released, the intact, protected glycopeptide can be purified and analyzed.

Table 2: Use of TBAF·3H₂O for Cleavage of Fluoride-Labile Linkers in Solid-Phase Synthesis

| Linker Type | Cleavage Reagent | Conditions | Purpose | Reference |

|---|---|---|---|---|

| (2-phenyl-2-trimethylsilyl)ethyl (PTMSEL) | Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) | Dichloromethane (DCM) | Release of protected peptides/glycopeptides from solid support for analysis. | chemicalbook.com |

| p-Silylmethyl-benzyl | Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Cleavage of analyte from resin; conditions are more basic than with PTMSEL. | chemicalbook.com |

Derivatization Strategies for the Fluoride Anion

Direct analysis of the tetrabutylammonium cation by GC is not feasible due to its thermal instability, as it undergoes Hofmann elimination at elevated temperatures. researchgate.net For applications requiring the quantification of the fluoride ion from TBAF·3H₂O, ion chromatography is a common and direct method. However, a derivatization strategy can also be conceived to analyze fluoride by GC. This involves converting the non-volatile fluoride anion into a stable, volatile derivative.

Research Findings: While not specific to TBAF, the derivatization of inorganic anions for GC analysis is a well-established technique. A common approach is alkylation to form volatile esters. Pentafluorobenzyl bromide (PFBBr) is a widely used reagent that reacts with anions like carboxylates, thiols, and phenols to form PFB derivatives, which are highly sensitive to electron capture detection. researchgate.net A similar strategy could be applied to the fluoride ion.

Proposed Derivatization Reaction for Fluoride: F⁻ + Br-CH₂-C₆F₅ → F-CH₂-C₆F₅ + Br⁻

The fluoride ion (from TBAF·3H₂O, after removal of the cation) would act as a nucleophile, displacing the bromide from PFBBr to form pentafluorobenzyl fluoride. This volatile derivative could then be readily analyzed by GC-MS or GC-ECD.

Table 3: Research Findings on a Potential Derivatization Strategy for Fluoride Analysis by GC

| Analytical Goal | Proposed Reagent | Reaction Type | Resulting Derivative | Detection Method | Rationale |

|---|---|---|---|---|---|

| Quantification of Fluoride | Pentafluorobenzyl bromide (PFBBr) | Nucleophilic Substitution | Pentafluorobenzyl fluoride | GC-ECD, GC-MS | Converts non-volatile F⁻ into a volatile derivative with high electron affinity for sensitive detection. researchgate.net |

Applications in Materials Science and Green Chemistry for Tetrabutylammonium Fluoride Trihydrate

Role in Polymer Depolymerization and Recycling Processes (e.g., Silicone-Based Materials)

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) trihydrate is a key reagent in the chemical recycling of silicone-based polymers. The process of chemical recycling involves the depolymerization of polymer waste back into smaller molecules, such as oligomers or monomers, which can then be purified and used to produce virgin-grade silicone. researchgate.net This approach is crucial for creating closed-loop systems for silicone materials. researchgate.net

The effectiveness of TBAF lies in the ability of the organo-soluble fluoride ion to act as a potent nucleophile. google.com The fluoride ion attacks the silicon atoms within the siloxane ([—Si—O—]) polymer backbone, leading to the cleavage of these strong bonds. google.comresearchgate.net This bond scission breaks down the crosslinked, insoluble polymeric structure, causing its dissolution and allowing it to be washed away. google.com Research has demonstrated that TBAF can efficiently cleave siloxane bonds at room temperature, even when used in catalytic amounts. researchgate.net The concentration of TBAF directly impacts the speed of dissolution; an increase from 1% to 10% by weight can decrease the time required for silicone polymer dissolution by nearly a factor of ten, from 120 minutes to just 13 minutes. google.com This process offers a method for removing cured silicone deposits from various components, including those in electronic manufacturing. google.com

TBAF-Mediated Silicone Depolymerization

| Parameter | Description | Source |

|---|---|---|

| Mechanism | The fluoride ion from TBAF acts as a nucleophile, attacking the silicon atom in the siloxane backbone, causing bond cleavage and polymer breakdown. | google.comresearchgate.net |

| Catalyst | Tetrabutylammonium fluoride (TBAF) is used, often in its trihydrate form, dissolved in a suitable solvent. | researchgate.netgoogle.com |

| Conditions | The depolymerization can be carried out efficiently at room temperature. | researchgate.net |

| Effect of Concentration | Increasing TBAF concentration significantly accelerates the rate of silicone dissolution. | google.com |

| Application | Chemical recycling of silicone waste into oligomers for producing new, virgin-grade silicone. | researchgate.net |

Applications in Cellulose (B213188) Dissolution and Processing

Cellulose, a highly abundant biopolymer, is notoriously difficult to dissolve in common solvents due to its extensive network of intra- and intermolecular hydrogen bonds. researchgate.net This insolubility limits its processing and functionalization. researchgate.net A solvent system composed of tetrabutylammonium fluoride trihydrate in dimethyl sulfoxide (B87167) (DMSO) has emerged as a highly effective medium for dissolving cellulose. researchgate.netuc.pt

The dissolution mechanism relies on the strong hydrogen bond acceptor capability of the fluoride ion (F⁻). nih.govnih.gov The F⁻ ions disrupt the existing hydrogen bonds between cellulose chains, effectively breaking down the crystalline structure of the polymer. uc.ptnih.gov This process renders the cellulose chains soluble in the DMSO. uc.pt The TBAF/DMSO system is capable of dissolving even celluloses with a very high degree of polymerization (DP). uc.pt This homogeneous solution allows for subsequent chemical modifications of the cellulose, such as acylation, acetylation, and carboxymethylation, to be carried out efficiently. uc.ptacs.org However, the system is sensitive to water, as water molecules also interact strongly with the fluoride ions, which can lead to the reformation of cellulose-cellulose bonds and gelation of the solution. nih.gov

Cellulose Dissolution using TBAF/DMSO

| Component | Role in Dissolution | Source |

|---|---|---|

| Tetrabutylammonium Fluoride (TBAF) | The fluoride ion (F⁻) acts as a powerful hydrogen bond acceptor, breaking the intermolecular bonds of the cellulose network. | uc.ptnih.govnih.gov |

| Dimethyl Sulfoxide (DMSO) | Acts as an excellent swelling agent for cellulose and serves as the primary solvent for the dissolved polymer chains. | nih.gov |

| Cellulose | The polymer to be dissolved. Samples with high degrees of polymerization can be successfully dissolved. | uc.pt |

| Water | Interferes with the process by interacting with fluoride ions, potentially causing the solution to gel. | nih.gov |

Electrolyte Components in Advanced Energy Storage Systems

The development of next-generation energy storage systems beyond traditional lithium-ion batteries is a major area of research, with a focus on improving cost, safety, and performance. researchgate.net In this context, tetrabutylammonium fluoride has been investigated as a key component in novel electrolytes for aluminum (Al) cells. researchgate.net

One of the challenges in aluminum batteries is the passivation of the aluminum anode surface and hydrogen evolution in aqueous or protic electrolytes. researchgate.net A study proposed a novel electrolyte based on TBAF in a mixed carbonate solvent for use in an Al/CuO primary cell. researchgate.net The results showed that the TBAF-based solution did not cause passivation of the aluminum surface. researchgate.net By using an anhydrous ionic liquid fluoride salt, the cell could sustain a high electrode potential without significant hydrogen evolution. researchgate.net The Al/CuO cell utilizing this TBAF-based electrolyte demonstrated a promising initial open-circuit voltage of 1.42 V and a high discharge capacity of 457 mAh g⁻¹. researchgate.net This research highlights the potential of using anhydrous ionic liquid fluoride salts like TBAF to create new opportunities for the development of practical aluminum battery systems. researchgate.net

Performance of Al/CuO Cell with TBAF-Based Electrolyte

| Performance Metric | Value | Source |

|---|---|---|

| Anode Material | Aluminum (Al) | researchgate.net |

| Cathode Material | Copper(II) Oxide (CuO) | researchgate.net |

| Electrolyte | Tetrabutylammonium fluoride (TBAF) in mixed carbonate solvent | researchgate.net |

| Open Circuit Voltage (OCV) | 1.42 V | researchgate.net |

| Discharge Capacity | 457 mAh g⁻¹ | researchgate.net |

Green Chemistry Approaches in Synthesis and Application of Tetrabutylammonium Fluoride Trihydrate

Green chemistry principles emphasize the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Tetrabutylammonium fluoride trihydrate is relevant to this field both in its synthesis and its application.

A patented green method for preparing TBAF trihydrate has been developed that avoids the use of organic solvents. google.com The process involves dissolving a tetrabutylammonium salt and potassium fluoride in water, followed by low-temperature crystallization to obtain a clathrate hydrate (B1144303), which is then vacuum dried. google.com This method is environmentally friendly because the reaction is carried out in water, has simple steps, and does not require hazardous reagents like hydrofluoric acid or the use of ion exchange columns, making it low-cost and suitable for industrial production. google.com

In addition to its synthesis, TBAF itself is used as a catalyst that promotes environmentally benign reactions. researchgate.netorganic-chemistry.org For example, it can catalyze the synthesis of hemiaminals in water at room temperature, offering a mild, convenient, and green procedure with high yields where the reaction medium can be reused. researchgate.net It is also used as an efficient catalyst for the addition of trialkylsilylalkynes to various carbonyl compounds, proceeding under simple, room-temperature conditions without the need for metal catalysts, which aligns with green chemistry goals. organic-chemistry.org

Green Synthesis of Tetrabutylammonium Fluoride Trihydrate

| Step | Description | Advantage | Source |

|---|---|---|---|

| 1. Dissolution | Tetrabutylammonium salt and potassium fluoride are dissolved in deionized water. | Avoids use of organic solvents. | google.com |

| 2. Crystallization | The solution is cooled to 1-10°C to induce crystallization of a tetrabutylammonium fluoride clathrate hydrate. | Simple, physical separation process. | google.com |

| 3. Filtration | The clathrate hydrate crystals are separated by filtration. | Short and simple operational step. | google.com |

| 4. Drying | The collected crystals are vacuum dried to yield the final tetrabutylammonium fluoride trihydrate product. | Results in a high-yield, pure product. | google.com |

Future Directions and Emerging Research Avenues for Tetrabutylammonium Fluoride Trihydrate

Development of Novel Anhydrous Forms and Their Reactivity

The reactivity of the fluoride (B91410) anion is critically dependent on its solvation state; it is a potent nucleophile only when it is "naked" or poorly solvated. mdpi.com Commercially available TBAF is typically the trihydrate, as the anhydrous form has long been considered thermally unstable, prone to decomposition via Hofmann elimination at room temperature. acs.org This instability has been a significant barrier to accessing the full nucleophilic potential of the fluoride ion.

A breakthrough in this area was the development of a method to generate "truly" anhydrous TBAF at low temperatures. acs.orgacs.org This is achieved through the nucleophilic aromatic substitution (SNAr) of hexafluorobenzene (B1203771) with tetrabutylammonium (B224687) cyanide in aprotic solvents like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net A key advantage of this in situ method is that the byproduct, hexacyanobenzene, acts as a scavenger for any residual water, ensuring the resulting TBAF solution is rigorously anhydrous. acs.orgnih.gov

Contrary to previous beliefs, this anhydrous TBAF was found to be stable for extended periods in polar aprotic solvents under these conditions. acs.orgacs.org Its decomposition was shown to be catalyzed by the presence of hydroxylic impurities, which are absent in this preparation method. acs.orgresearchgate.net The reactivity of this anhydrous TBAF is significantly greater than its hydrated counterparts, enabling challenging fluorination reactions. For instance, it demonstrates comparable or superior reactivity to other nucleophilic fluorinating agents and can even be used for the deoxofluorination of alcohols, a transformation similar to that achieved with reagents like DAST (diethylaminosulfur trifluoride). acs.org

| Property | TBAF Trihydrate (TBAF·3H₂O) | Anhydrous TBAF (Generated in situ) |

| Form | Crystalline solid himedialabs.com | Solution in aprotic solvents (e.g., THF, DMSO) acs.org |

| Stability | Thermally stable at room temperature | Decomposes above 0 °C if isolated; stable in solution acs.org |

| Water Content | Contains three molecules of water of hydration sigmaaldrich.com | Essentially water-free due to scavenging byproducts nih.gov |

| Fluoride State | Hydrated, "non-naked" fluoride ion | "Naked," highly reactive fluoride ion acs.org |

| Primary Use | Silyl (B83357) ether deprotection, mild base sigmaaldrich.com | Potent nucleophilic fluorination, deoxofluorination acs.org |

Exploration of New Catalytic Cycles and Reaction Pathways

Beyond its stoichiometric use in deprotection, TBAF is emerging as a versatile catalyst and catalyst activator, opening up new reaction pathways. Its ability to act as a fluoride source enables it to initiate catalytic cycles that were previously inefficient or required harsh conditions.

A significant recent development is the use of catalytic amounts of TBAF to initiate zirconium hydride catalysis. chemrxiv.orgnih.gov In a novel activation strategy, TBAF is used to generate the active zirconium hydride species from the inexpensive and stable zirconocene (B1252598) dichloride precursor under mild, ambient conditions. chemrxiv.org This methodology has proven effective for the chemoselective and stereoselective reduction of sulfinyl ketimines to produce chiral amines, which are valuable motifs in medicinal chemistry. chemrxiv.orgchemrxiv.org A preliminary mechanistic investigation suggests that the reaction is initiated by the formation of a zirconocene fluoride intermediate. nih.gov

TBAF has also been established as an efficient catalyst for the addition of trialkylsilylalkynes to a wide range of aldehydes and ketones, including trifluoromethyl ketones. organic-chemistry.orgresearchgate.net This protocol is operationally simple, proceeds at room temperature, and avoids the need for strong bases or metal catalysts. organic-chemistry.org The mechanism is believed to involve the activation of the silicon-alkyne bond by the fluoride ion, generating a reactive acetylide anion that attacks the carbonyl group. organic-chemistry.org Furthermore, TBAF has been shown to remarkably accelerate the N⁹-alkylation of purine (B94841) rings with various organic halides, a transformation that is valuable for the combinatorial synthesis of potential enzyme inhibitors. nih.gov

| Catalytic Application | Role of TBAF | Key Transformation | Research Finding |

| Zirconium Hydride Catalysis | Catalyst Activator | Reduction of sulfinyl ketimines to chiral amines | A novel tactic using catalytic TBAF with zirconocene dichloride to generate the active metal hydride. nih.govchemrxiv.org |

| Alkynylation of Carbonyls | Catalyst | Addition of silylalkynes to aldehydes and ketones | Efficiently catalyzes the reaction at room temperature with low catalyst loading (10 mol%). organic-chemistry.org |

| Purine Alkylation | Reaction Accelerator/Base | N⁹-alkylation of purine rings | Significantly accelerates alkylation with organic halides, enabling rapid library synthesis. nih.gov |

| Hiyama Cross-Coupling | Promoter | Coupling of aryl chlorides with aryltrialkoxysilanes | Acts as a promoter in the presence of a palladium catalyst. sigmaaldrich.com |

Integration in Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and potential for automation. nih.gov The integration of TBAF into flow chemistry is a promising research avenue, particularly for overcoming challenges associated with its reactivity and the handling of hazardous reagents.

One of the primary challenges with some fluoride sources in flow chemistry, such as cesium fluoride, is their limited solubility in common organic solvents. While TBAF is more soluble, its hygroscopic nature and the impact of water on its reactivity necessitate precise control over reaction conditions. Recent research has focused on developing solid-supported TBAF complexes to address these issues. For example, a TBAF complex with bacterial cellulose (B213188) has been shown to be a highly stable and selective fluoride source for nucleophilic fluorination reactions. researchgate.net This heterogeneous catalyst is well-suited for flow applications, allowing for easy separation and recycling, and has demonstrated superior selectivity in SN2 reactions compared to homogenous TBAF by suppressing elimination side reactions. researchgate.net

The principles of automated synthesis, often coupled with flow chemistry, are also being applied to reactions involving quaternary ammonium (B1175870) salts for applications like the production of PET radiotracers. researchgate.net Automated systems using ion-exchange columns to trap the active anion and feedback control to manage reaction parameters have been successfully developed. researchgate.net Similar strategies could be adapted for reactions using TBAF, enabling on-demand, controlled generation and use of the reagent in multistep automated syntheses, thereby improving reproducibility and minimizing manual handling of a sensitive reagent.

| Feature | Batch Synthesis | Flow Synthesis |

| Reagent Handling | Manual addition of reagents in large volumes. | Continuous, automated pumping of reagent streams. |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. nih.gov |

| Safety | Potential for thermal runaway with exothermic reactions. | Inherently safer with small reaction volumes at any given time. |

| Catalyst Use | Homogeneous catalysts require downstream separation. | Enables use of packed-bed reactors with heterogeneous catalysts (e.g., supported TBAF) for easy separation and reuse. researchgate.net |

| Scalability | Scaling up can be non-linear and problematic. | Scaling up is achieved by running the system for a longer duration ("scale-out"). |

Computational Modeling and Theoretical Predictions of Reactivity and Selectivity

Computational chemistry provides powerful tools to understand reaction mechanisms, predict reactivity, and guide experimental design. For TBAF-mediated reactions, theoretical modeling is becoming indispensable for elucidating the complex role of the fluoride ion, the counterion, and the solvent.

Density Functional Theory (DFT) calculations are frequently used to investigate the electronic structure and stability of intermediates and transition states. For example, computational studies have been used to investigate the electronic state of anions formed upon deprotonation by TBAF, showing how the charge is delocalized over a π-extended chromophore, which contributes to the anion's stability. acs.org These models can rationalize observed spectral changes and structural features determined by X-ray crystallography. acs.org

Modeling is also crucial for understanding the mechanism of desilylation. Calculations can map the reaction pathway, which involves the formation of a pentavalent silicon intermediate upon attack by the fluoride ion. researchgate.net This helps to explain how TBAF significantly lowers the energy barrier for the cleavage of the strong silicon-carbon bond. researchgate.net Furthermore, molecular dynamics simulations are used to study the structure of water around the TBAF components in its clathrate hydrate (B1144303) form, revealing details about hydrogen bonding networks that are not accessible through experimental means alone. researchgate.net These theoretical predictions of structure, reactivity, and selectivity help chemists to "tune" reaction conditions, such as solvent choice and additives, to achieve desired outcomes and to design more efficient and selective fluoride reagents for future applications. mdpi.com

| Computational Method | Application in TBAF Research | Insights Gained |

| Density Functional Theory (DFT) | Investigating electronic structure of reaction intermediates. | Elucidation of charge delocalization in anions; optimization of molecular geometries. acs.org |

| Reaction Pathway Modeling | Mapping the mechanism of desilylation and fluorination. | Understanding the formation and stability of pentavalent silicon intermediates and transition states. researchgate.net |

| Molecular Dynamics (MD) | Simulating the structure of TBAF in solution and as a hydrate. | Predicting the nature of solvation shells and hydrogen-bonding networks around the ions. researchgate.net |

| NICS/ACID Calculations | Assessing aromaticity changes during reactions. | Determining the electronic impact of reactions (e.g., deprotonation) on aromatic systems. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tetrabutylazanium trihydrate hydrofluoride, and how do solvent choices influence reaction yield?

- Methodological Answer : The synthesis typically involves quaternization of tributylamine with a fluorinating agent under controlled hydration. For example, pyridazinium halide synthesis ( ) suggests using toluene or acetonitrile as solvents at elevated temperatures (80°C) with stirring. Solvent polarity affects ion pairing and hydration; polar aprotic solvents (e.g., acetonitrile) may enhance fluoride ion activity but require rigorous drying to avoid hydrolysis. Yield optimization should include solvent screening, temperature gradients (58–60°C as per ), and stoichiometric monitoring via NMR or ion chromatography .

Q. How can researchers characterize the purity and structural integrity of tetrabutylazanium trihydrate hydrofluoride?

- Methodological Answer : Use a combination of spectroscopic and thermal techniques:

- NMR : Analyze and spectra to confirm fluoride coordination and hydration state ( ).

- XRD : Resolve crystal structure to verify trihydrate formation ( ).